4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a 2-chlorophenyl group, a mesityl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with mesityl isocyanate in the presence of a suitable base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid: Shares the 2-chlorophenyl group but differs in the heterocyclic ring structure.
4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}phenyl)butanoic acid: Contains a similar butanoic acid moiety but with different substituents.
Uniqueness
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22ClN3O2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C21H22ClN3O2/c1-13-11-14(2)20(15(3)12-13)23-18(26)9-6-10-19-24-21(25-27-19)16-7-4-5-8-17(16)22/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,23,26) |
InChI Key |
DSKMDWHWOPMUBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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